molecular formula C26H29BrN4O5S B299278 N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide

Número de catálogo B299278
Peso molecular: 589.5 g/mol
Clave InChI: QYNUFDOKOAUNPH-LQKURTRISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide, also known as BDM-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDM-1 is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Mecanismo De Acción

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide exerts its therapeutic effects through various mechanisms. In cancer cells, this compound inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inhibition of carbonic anhydrase IX leads to a decrease in the pH of the tumor microenvironment, which inhibits the growth and metastasis of cancer cells. This compound also inhibits the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators. Inhibition of 5-lipoxygenase leads to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and metastasis of cancer cells, reduce inflammation, and have antimicrobial activity. This compound also has a low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide is its low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Further studies are needed to address this limitation and optimize the formulation of this compound for therapeutic use.

Direcciones Futuras

There are several future directions for the research on N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide. One potential direction is the development of this compound as a therapeutic agent for cancer. Further studies are needed to investigate the efficacy of this compound in animal models of cancer and to optimize its formulation for clinical use. Another potential direction is the development of this compound as an anti-inflammatory agent. Further studies are needed to investigate the efficacy of this compound in animal models of inflammation and to optimize its formulation for clinical use. Additionally, further studies are needed to investigate the antimicrobial activity of this compound and its potential use as an antimicrobial agent.

Métodos De Síntesis

The synthesis of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde and 3,4-dimethoxyphenylamine to form the Schiff base. The Schiff base is then reacted with ethyl oxalyl chloride to form the corresponding oxalyl derivative. The oxalyl derivative is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, this compound.

Aplicaciones Científicas De Investigación

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. This compound has also been shown to have antimicrobial activity against various bacteria and fungi.

Propiedades

Fórmula molecular

C26H29BrN4O5S

Peso molecular

589.5 g/mol

Nombre IUPAC

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C26H29BrN4O5S/c1-18-6-10-21(11-7-18)37(33,34)31(20-9-13-24(35-4)25(15-20)36-5)17-26(32)29-28-16-19-8-12-23(30(2)3)22(27)14-19/h6-16H,17H2,1-5H3,(H,29,32)/b28-16+

Clave InChI

QYNUFDOKOAUNPH-LQKURTRISA-N

SMILES isomérico

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC(=C(C=C2)N(C)C)Br)C3=CC(=C(C=C3)OC)OC

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=C(C=C2)N(C)C)Br)C3=CC(=C(C=C3)OC)OC

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=C(C=C2)N(C)C)Br)C3=CC(=C(C=C3)OC)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.